Crofelemer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

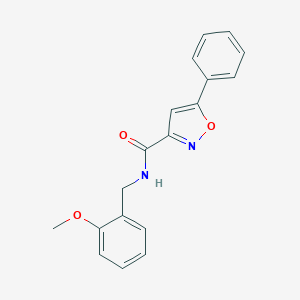

Crofelemer is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features a methoxyphenyl group and a phenyl group attached to the oxazole ring, making it a complex and interesting molecule for various scientific studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Crofelemer typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydride.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.

Attachment of the Phenyl Group: The phenyl group can be attached to the oxazole ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid and a halogenated oxazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.

Analyse Des Réactions Chimiques

Structural Composition and Reactivity

Crofelemer consists of (+)-gallocatechin (GC, 30.8%), (-)-epigallocatechin (epiGC, 34.2%), (+)-catechin (C, 15.1%), and (-)-epicatechin (epiC, 20.0%) as terminal monomer units (Fig. 3) . The oligomers primarily feature B-type interflavan linkages but form A-type linkages under oxidative conditions .

Key structural features driving reactivity :

-

Hydroxyl-rich B-rings susceptible to oxidation

-

Labile B-type linkages prone to cleavage under thermal stress

Thermal Degradation

Temperature stress experiments (25°C vs. 40°C) revealed:

| Terminal Monomer | Initial Composition (%) | 30-Day Loss at 40°C (%) |

|---|---|---|

| epiGC | 34.2 ± 5.0 | 62.4 |

| GC | 30.8 ± 3.1 | 41.7 |

| C | 15.1 ± 2.7 | 29.8 |

| epiC | 20.0 ± 1.6 | 35.5 |

Data derived from HPLC-UV analysis of unfractionated CF

Epimerization and cleavage occur via quinone methide (QM) intermediates, with epiGC degradation 1.5× faster than GC due to steric effects .

Metal-Catalyzed Oxidation

Iron(III)-induced oxidation causes:

-

o-Quinone formation from C/GC B-rings (Supplementary Fig. S9)

-

Crosslinking via nucleophilic addition of A-rings to o-quinones

-

Color changes (reddish-brown) from conjugated oxidation products

ESI-MS Characterization of Degradation Products

Key ions detected in stressed samples:

Fragment ions confirmed QM cleavage patterns (e.g., m/z 287.08 from dimer cleavage)

Thiolysis Reaction Products

β-mercaptoethanol (β-ME) derivatization revealed:

-

B-type linkages cleaved to form β-ME adducts

-

A-type linkages resistant to thiolysis, released as free dimers

Stability Profiling via Machine Learning

Analysis of >800,000 ESI-MS data points identified:

-

Mutual Information Score (MIS) hotspots at (2.69 min, m/z 607.12) - signature of oxidized dimers

-

PCA clustering showed clear separation of 25°C vs. 40°C samples (99% classification accuracy)

-

Time-dependent ion flux changes for diagnostic species:

| m/z | 25°C Signal Stability | 40°C Signal Decline Rate |

|---|---|---|

| 607.12 | 98.2% retention | 73.4% loss over 30 days |

| 1307.22 | 95.1% retention | 68.9% loss over 30 days |

Data from MIS-ranked (RT, m/z) pairs

Mechanistic Insights

Applications De Recherche Scientifique

HIV-Associated Diarrhea

Crofelemer was initially approved for treating diarrhea associated with HIV/AIDS. In clinical trials, it has demonstrated efficacy in reducing the frequency and severity of diarrhea in patients receiving antiretroviral therapy. The compound operates by inhibiting both the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and calcium-activated chloride channels, leading to decreased intestinal fluid secretion .

Traveler's Diarrhea

Research has indicated that this compound may also be beneficial in treating traveler's diarrhea. A randomized clinical trial showed that this compound could improve symptoms in patients suffering from this condition, although results varied based on individual responses to treatment .

Microvillus Inclusion Disease (MVID)

Recent studies have initiated Phase 2 trials to evaluate this compound's effectiveness in treating MVID, a rare congenital disorder characterized by severe diarrhea and malabsorption. The FDA has granted Orphan-Drug Designation for this compound in this context, recognizing its potential to address unmet medical needs .

Short Bowel Syndrome with Intestinal Failure (SBS-IF)

This compound is also being investigated for its application in SBS-IF, where patients experience significant fluid loss due to reduced intestinal surface area. Ongoing trials aim to establish its safety and efficacy in this population, with initial results expected soon .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of Crofelemer involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

Crofelemer: This compound is unique due to its specific substitution pattern and the presence of both methoxyphenyl and phenyl groups.

Other Oxazole Derivatives: Compounds such as 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine and 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline share structural similarities but differ in their substitution patterns and functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse chemical and biological applications. Its distinct structure allows for targeted interactions with various molecular targets, making it a valuable compound for research and development.

Activité Biologique

Crofelemer is a botanical drug derived from the sap of the Croton lechleri tree, primarily used to treat HIV-associated diarrhea and other forms of secretory diarrhea. Its biological activity is primarily attributed to its role as an inhibitor of chloride channels, specifically the cystic fibrosis transmembrane conductance regulator (CFTR) and calcium-activated chloride channels (CaCC). This article delves into the mechanisms, pharmacodynamics, clinical applications, and research findings related to this compound.

This compound's primary mechanism involves the inhibition of chloride ion secretion in the intestines, which is crucial for managing diarrhea. The compound acts on:

- CFTR Chloride Channels : this compound inhibits CFTR channels, which are stimulated by cyclic AMP (cAMP) and are responsible for chloride and fluid secretion in intestinal epithelial cells. In vitro studies have shown that this compound has an IC50 value of approximately 7 µM in T84 cells and 50 µM in Caco-2 cells, indicating its potency in inhibiting CFTR activity .

- Calcium-Activated Chloride Channels (CaCC) : In addition to CFTR, this compound also inhibits CaCCs, which further contributes to its antisecretory effects. This dual action helps normalize fluid secretion during episodes of diarrhea .

Pharmacokinetics

This compound exhibits minimal systemic absorption, with plasma concentrations typically below 50 ng/mL following administration. Consequently, parameters such as volume of distribution, protein binding, metabolism, half-life, and clearance are not well-defined due to its limited bioavailability . The estimated gastrointestinal lumen concentration after a standard dose (125 mg twice daily) can reach up to 178 µM, significantly exceeding the IC50 values necessary for effective chloride channel inhibition .

Clinical Applications

This compound has been clinically evaluated for various types of diarrhea:

- HIV-Associated Diarrhea : The most notable application is in patients with HIV who experience chronic diarrhea due to antiretroviral therapy. Clinical trials have demonstrated that this compound effectively reduces stool frequency and improves quality of life without significant adverse effects .

- Traveler's Diarrhea : Preliminary studies suggest effectiveness in treating traveler's diarrhea, although more extensive clinical trials are warranted to confirm these findings .

In Vitro and In Vivo Studies

Numerous studies have explored this compound's biological activity:

- In Vitro Studies : this compound has shown efficacy against chloride secretion induced by cholera toxin and enterotoxins from Escherichia coli. These studies highlight its potential as a therapeutic agent for managing various diarrheal conditions caused by bacterial toxins .

- In Vivo Studies : Animal models have demonstrated that this compound can normalize electrolyte balance and fluid accumulation in response to prosecretory stimuli. For instance, studies involving cholera toxin-treated mice indicated that this compound effectively mitigates fluid loss by inhibiting chloride secretion .

Case Studies

- Clinical Trial for HIV Patients : A randomized controlled trial involving HIV patients showed that those treated with this compound experienced a significant reduction in daily stool frequency compared to placebo groups. The treatment was well-tolerated with minimal side effects reported.

- Traveler's Diarrhea Study : An observational study indicated that this compound reduced the incidence of diarrhea among travelers exposed to contaminated water sources. Patients reported improved gastrointestinal comfort and fewer episodes of diarrhea during their travels.

Summary of Biological Activity

| Mechanism | Effect | IC50 Values | Clinical Application |

|---|---|---|---|

| CFTR Inhibition | Reduces chloride secretion | T84: 7 µM; Caco-2: 50 µM | HIV-associated diarrhea |

| CaCC Inhibition | Further decreases fluid loss | Not specified | Traveler's diarrhea |

Propriétés

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-22-16-10-6-5-9-14(16)12-19-18(21)15-11-17(23-20-15)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNAIBCYTQGWFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.